molecular formula C14H32N2O6 B1665984 Amino-PEG6-amine CAS No. 76927-70-3

Amino-PEG6-amine

Cat. No. B1665984
CAS RN: 76927-70-3
M. Wt: 324.41 g/mol
InChI Key: SEBZAAOSFDHURG-UHFFFAOYSA-N
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Description

Amino-PEG6-amine is a PEG derivative containing two amino groups. The amino groups are reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. PEG Linkers may be useful in the development of antibody drug conjugates.

Scientific Research Applications

Drug Delivery Systems

Amino-PEG6-amine has been instrumental in developing drug delivery systems. Poly(ethylene glycol) (PEG) prodrugs of amino-containing compounds have shown significant potential in solubilizing insoluble drugs, extending plasma circulating half-lives, and enhancing tumor accumulation in anticancer agents (Greenwald et al., 1999). This approach uses PEG conjugation to modify drug properties, demonstrating the versatility of amino-PEG6-amine in pharmaceutical applications.

Biodegradable Polymers for Biomedical Applications

Poly(β-amino esters) and poly(amido amine), related to amino-PEG6-amine, are crucial in creating biodegradable polymers for biomedical applications. Amphiphilic conetwork gels and hydrogels of these polymers have been synthesized with controlled composition, degradation, and drug release behavior, showing potential in controlled release and tissue engineering (Bhingaradiya et al., 2017).

Enzymatic Modification of Proteins

Enzymatic modification of proteins using PEGylation, a process closely related to amino-PEG6-amine, enhances the bioavailability and reduces the immunogenicity of therapeutic proteins. The site-directed enzymatic PEGylation of human granulocyte colony-stimulating factor, for example, shows how modifying a protein with PEG can improve its therapeutic potential while reducing side effects (Maullu et al., 2009).

Antimicrobial Properties

Amino-PEG6-amine derivatives, such as amino-terminated poly(amidoamine) dendrimers partially coated with PEG, exhibit antimicrobial properties, particularly against Gram-negative bacteria. This expands their potential biological applications beyond drug delivery, highlighting their role in antimicrobial therapies (Calabretta et al., 2007).

Hydrogel Systems for Controlled Drug Delivery

Biodegradable pH/temperature-sensitive hydrogel systems composed of PEG and poly(β-amino ester urethane) demonstrate the utility of amino-PEG6-amine in creating responsive drug delivery systems. These hydrogels can control the release of therapeutic agents like human growth hormone over extended periods, showcasing their potential in protein delivery (Huynh et al., 2011).

properties

IUPAC Name

2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H32N2O6/c15-1-3-17-5-7-19-9-11-21-13-14-22-12-10-20-8-6-18-4-2-16/h1-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBZAAOSFDHURG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amino-PEG6-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
KA Sitterley, KG Linden, I Ferrer… - Analytical chemistry, 2018 - ACS Publications
This work describes the discovery of amino-poly(ethylene glycol)s, amino-poly(ethylene glycol) carboxylates, and amino-poly(ethylene glycol) amines in 20 produced water samples …
Number of citations: 20 pubs.acs.org
LA Aitken - 2016 - scholar.archive.org
… N-hydroxysuccinimide ester (figure 3.1, surface 2), before treatment with either N-Fmoc-1,4-butanediamine·HBr (figure 3.1, surface 3 containing R1 and R3) or Boc-amino-PEG6-amine (…
Number of citations: 2 scholar.archive.org

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